1-Chloroheptadec-7-ene
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Overview
Description
1-Chloroheptadec-7-ene is an organic compound with the molecular formula C17H33Cl It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the seventh carbon of a heptadecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroheptadec-7-ene can be synthesized through several methods. One common approach involves the chlorination of heptadec-7-ene. This reaction typically requires a chlorine source, such as thionyl chloride or phosphorus pentachloride, and is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Chloroheptadec-7-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen, or other electrophiles, leading to the formation of dihaloalkanes or alkanes.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives using oxidizing agents such as m-chloroperoxybenzoic acid.
Major Products Formed:
Substitution Reactions: Products include heptadec-7-ol or heptadec-7-amine, depending on the nucleophile used.
Addition Reactions: Products include 1,2-dichloroheptadecane or heptadecane.
Oxidation Reactions: Products include heptadec-7-ene oxide.
Scientific Research Applications
1-Chloroheptadec-7-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its long hydrocarbon chain.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloroheptadec-7-ene in chemical reactions involves the interaction of the chlorine atom and the double bond with various reagents. The chlorine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
1-Bromoheptadec-7-ene: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but may have different reaction rates and conditions.
Heptadec-7-ene: Lacks the halogen atom, making it less reactive in substitution reactions but still capable of undergoing addition reactions.
1-Chloroheptadecane: Saturated analog with a chlorine atom but no double bond, leading to different reactivity patterns.
Uniqueness: 1-Chloroheptadec-7-ene is unique due to the presence of both a chlorine atom and a double bond, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.
Properties
CAS No. |
56554-79-1 |
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Molecular Formula |
C17H33Cl |
Molecular Weight |
272.9 g/mol |
IUPAC Name |
1-chloroheptadec-7-ene |
InChI |
InChI=1S/C17H33Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h10-11H,2-9,12-17H2,1H3 |
InChI Key |
DUYAOUUOWHAJIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCCl |
Origin of Product |
United States |
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